molecular formula C11H11N3O B3347921 Methanone, (2-aminophenyl)(1-methyl-1H-imidazol-2-yl)- CAS No. 147461-07-2

Methanone, (2-aminophenyl)(1-methyl-1H-imidazol-2-yl)-

Cat. No.: B3347921
CAS No.: 147461-07-2
M. Wt: 201.22 g/mol
InChI Key: RGKGUQXXXGLLEC-UHFFFAOYSA-N
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Description

Methanone, (2-aminophenyl)(1-methyl-1H-imidazol-2-yl)- (molecular formula: C₁₃H₁₁N₃, molecular weight: 209.25 g/mol) is a substituted aromatic ketone featuring a 2-aminophenyl group and a 1-methylimidazole moiety. Synthesized via condensation of 4-(1H-benzo[d]imidazol-2-yl)aniline and p-aminoacetophenone in ethanol, it achieves a yield of 75.35% . Its low melting point (-93°C) suggests reduced crystallinity, likely due to the polar 2-aminophenyl group disrupting molecular packing .

Properties

IUPAC Name

(2-aminophenyl)-(1-methylimidazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-14-7-6-13-11(14)10(15)8-4-2-3-5-9(8)12/h2-7H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKGUQXXXGLLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570963
Record name (2-Aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147461-07-2
Record name (2-Aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-aminophenyl)(1-methyl-1H-imidazol-2-yl)- typically involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . This method allows for the formation of the imidazole ring and the attachment of the aminophenyl group under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-aminophenyl)(1-methyl-1H-imidazol-2-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

Methanone, (2-aminophenyl)(1-methyl-1H-imidazol-2-yl)- serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions.

Key Reactions:

  • Oxidation and Reduction: The compound can undergo oxidation to form oxides and reduction to yield reduced forms. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Biology

In biological research, this compound's functional groups make it an excellent candidate for studying enzyme interactions and protein binding. Its ability to form hydrogen bonds enhances its potential as a ligand in biochemical assays.

Mechanism of Action:
The interaction with molecular targets like enzymes and receptors can modulate their activity. The aminophenyl group facilitates hydrogen bonding, while the imidazole ring can engage in π-π interactions and coordinate with metal ions, leading to various biological effects.

Industry

Methanone, (2-aminophenyl)(1-methyl-1H-imidazol-2-yl)- finds applications in the production of materials with specific chemical properties, such as polymers and resins. Its unique properties make it suitable for developing new materials in industrial applications.

Case Study 1: Synthesis Methodology

A study demonstrated a general method for synthesizing methanone derivatives involving aromatic aldehydes and o-phenylenediamine under controlled conditions using N,N-dimethylformamide and sulfur as catalysts. This method highlights the versatility of methanone in forming diverse chemical entities.

Research into the biological properties of methanone derivatives revealed potential antimicrobial and anticancer activities. The interactions between the compound and specific enzymes were analyzed using molecular docking studies, showing promising results for drug development.

Mechanism of Action

The mechanism of action of Methanone, (2-aminophenyl)(1-methyl-1H-imidazol-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds with target molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

(4-Aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone (CAS 110698-60-7)
  • Structure: The amino group is para-substituted on the phenyl ring instead of ortho.
  • Properties: Higher molecular symmetry may enhance crystallinity compared to the ortho-substituted target compound.

Absence of Amino Group

(1-Methyl-1H-imidazol-2-yl)(phenyl)methanone (CAS 30148-17-5)
  • Structure: Lacks the amino group on the phenyl ring.
  • Properties: Lower molecular weight (186.21 g/mol) and altered electronic properties due to the absence of the electron-donating amino group. Likely less polar, increasing lipophilicity .

Heterocyclic and Biphenyl Derivatives

1-(4-Biphenylyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone
  • Structure : Contains a biphenyl group and a sulfanyl substituent.
  • Properties: Increased steric bulk and electron-withdrawing effects from the sulfanyl group may reduce solubility in polar solvents.

Functional Group Modifications

(E)-1-(1-Methyl-1H-imidazol-2-yl)but-2-en-1-one
  • Structure: Features an α,β-unsaturated ketone instead of an aromatic methanone.
  • Properties: The conjugated enone system allows for cycloaddition reactions, as demonstrated in enantioselective syntheses of isoxazolidines .
  • Applications : Key intermediate in catalytic asymmetric synthesis, achieving yields >95% in cycloadditions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Yield (%) Biological Activity
Target Compound C₁₃H₁₁N₃ 209.25 -93 2-Aminophenyl, Imidazole 75.35 Antimicrobial
(4-Aminophenyl)(1-methyl-imidazol-2-yl)methanone C₁₁H₁₁N₃O 201.23 N/A 4-Aminophenyl, Imidazole N/A Not reported
(1-Methyl-imidazol-2-yl)(phenyl)methanone C₁₁H₁₀N₂O 186.21 N/A Phenyl, Imidazole N/A Not reported
1-(4-Biphenylyl)-2-[(1-methyl-imidazol-2-yl)sulfanyl]ethanone C₁₈H₁₆N₂OS 308.40 N/A Biphenyl, Sulfanyl N/A Not reported

Biological Activity

Methanone, (2-aminophenyl)(1-methyl-1H-imidazol-2-yl)-, is a compound characterized by the presence of both an aminophenyl group and a methyl-imidazole moiety. Its unique structure suggests potential biological activities, particularly in pharmacology and biochemistry.

  • Molecular Formula : C11H11N3O
  • Molecular Weight : 201.22454 g/mol
  • CAS Number : 147461-07-2

The biological activity of Methanone, (2-aminophenyl)(1-methyl-1H-imidazol-2-yl)- is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds through the aminophenyl group and engage in π-π interactions via the imidazole ring, allowing it to modulate the activity of target molecules effectively.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar compounds, suggesting that Methanone may exhibit comparable activities. For instance, research on various monomeric alkaloids demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of various derivatives similar to Methanone. Results indicated that certain compounds displayed potent activity against E. coli and Bacillus mycoides, with MIC values as low as 0.0048 mg/mL .
  • Antifungal Activity : Another investigation focused on antifungal properties, revealing that some derivatives exhibited significant inhibition against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

Research Findings

Research has shown that compounds with similar structures often demonstrate a broad range of biological activities, including:

  • Enzyme Inhibition : Methanone may inhibit specific enzymes involved in bacterial metabolism.
  • Protein Binding : The ability to bind proteins could lead to alterations in cellular signaling pathways.

Comparative Analysis with Related Compounds

Methanone's biological activity can be compared with other compounds containing imidazole or phenyl groups:

Compound TypeNotable Activities
Imidazole Derivatives Antifungal and antibacterial properties
Benzimidazole Broad-spectrum antimicrobial effects
Thiadiazole Used in various medicinal applications

The combination of the aminophenyl and methyl-imidazole groups in Methanone provides unique reactivity patterns that may enhance its pharmacological potential compared to these related compounds .

Q & A

Q. What are the optimized synthetic routes for Methanone, (2-aminophenyl)(1-methyl-1H-imidazol-2-yl)-, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, aluminum chloride (AlCl₃) in tetrahydrofuran (THF) facilitates intramolecular cyclization of intermediates like ABI-I, yielding 60–80% after purification via flash column chromatography (hexane:ethyl acetate) . Alternative routes involve tetrabutylammonium fluoride (TBAF)-mediated desulfonylation of phenylsulfonyl-protected intermediates, achieving 40–95% yields depending on substituents . Key factors affecting purity include solvent choice (e.g., THF vs. dioxane), stoichiometry of Lewis acids, and chromatographic eluent ratios.

Q. Which spectroscopic and crystallographic methods are effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, with aromatic protons appearing in the δ 6.35–8.69 ppm range . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formulas (e.g., C₁₇H₁₆N₃O₃) . X-ray crystallography resolves stereochemistry in enantioselective derivatives, as seen in Ce(IV)-catalyzed cycloadducts (e.g., 9i and 9m) with >95% enantiomeric excess . Polarimetry ([α]D values) further confirms chirality in advanced analogs .

Q. What in vitro biological activities have been reported for this compound, and under what assay conditions?

The compound exhibits antiproliferative activity against cancer cell lines (e.g., PC-3, MDA-MB-231) via tubulin polymerization inhibition. IC₅₀ values range from 0.2–1.8 µM in MTT assays conducted over 72 hours with 10% fetal bovine serum (FBS) . Mechanistic studies use confocal microscopy to visualize microtubule disruption and transwell assays to quantify anti-migratory effects .

Advanced Research Questions

Q. How do structural modifications impact antiproliferative activity and tubulin binding affinity?

Structure-activity relationship (SAR) studies reveal that:

  • 3,4,5-Trimethoxyphenyl substitutions enhance colchicine-site binding by forming hydrogen bonds with β-tubulin residues (e.g., Lys254, Asn258) .
  • N-Methyl imidazole improves metabolic stability, reducing hepatic clearance in pharmacokinetic studies .
  • Halogenation (e.g., Cl, Br) on aryl groups increases lipophilicity, correlating with improved blood-brain barrier penetration in murine models . Crystallographic data (PDB: 6V7X) validate these interactions, guiding analog design .

Q. What enantioselective synthesis strategies are employed for chiral derivatives of this compound?

Ce(IV) pyridyl-bis(oxazoline) catalysts enable enantioselective nitrone cycloadditions, achieving endo-selectivity (dr >20:1) and >95% ee. Key steps include:

  • Low-temperature reactions (0°C) in ethyl acetate under nitrogen atmosphere .
  • Chiral tert-butyl groups on ligands to sterically control transition states .
  • Prep-HPLC purification (e.g., Agilent ZORBAX RX-SIL columns) to separate diastereomers .

Q. How does this compound interact with tubulin’s colchicine binding site, and what structural insights guide analog design?

Co-crystallization studies (2.1 Å resolution) show the 2-aminophenyl group occupies the colchicine pocket, forming π-π interactions with Phe265. The 1-methylimidazole moiety hydrogen-bonds with Thr179, while the methanone linker aligns with the β-tubulin hydrophobic cleft . Modifications to the imidazole’s N-methyl group or aryl substituents disrupt these interactions, reducing potency by 10–100-fold .

Q. What in vivo efficacy and pharmacokinetic properties have been demonstrated for advanced analogs?

Analog 10bb (ABI-231 derivative) shows:

  • Tumor growth inhibition : 70% reduction in PC-3/TxR xenografts (10 mg/kg, oral, daily) .
  • Metastasis suppression : 50% decrease in lung nodules in melanoma models .
  • Pharmacokinetics : Oral bioavailability of 65% (Cₘₐₓ: 1.2 µM, t₁/₂: 8.2 h) in Sprague-Dawley rats . Resistance mechanisms are mitigated by avoiding P-glycoprotein efflux, a common issue with taxanes .

Q. How do lanthanide complexes of this compound influence magnetic relaxation properties?

Complexes like [Dy(acac)₃(bik-Et)] exhibit single-molecule magnet (SMM) behavior with slow magnetic relaxation under zero external field. Key features:

  • Acetylacetonate (acac) ligands enhance ligand-field splitting, increasing energy barriers (Ueff = 45–72 K) .
  • Bis(imidazolyl)methanone bridges mediate weak antiferromagnetic coupling (J = −0.12 cm⁻¹) . These properties are tunable via substituents (e.g., methyl vs. ethyl groups) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, (2-aminophenyl)(1-methyl-1H-imidazol-2-yl)-
Reactant of Route 2
Reactant of Route 2
Methanone, (2-aminophenyl)(1-methyl-1H-imidazol-2-yl)-

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